2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Beschreibung
The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl-acetamide bridge. Its core structure includes a bicyclic thieno-pyrimidinone scaffold substituted with a 3,5-difluorophenyl group at position 3 and a 2-methoxy-5-methylphenylacetamide moiety at position 2 via a sulfur linkage.
Key structural attributes:
- 2-Methoxy-5-methylphenylacetamide: Introduces steric and polarity variations that may influence solubility and metabolic stability.
- Sulfanyl bridge: Facilitates conformational flexibility and hydrogen bonding with biological targets.
Eigenschaften
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O3S2/c1-12-3-4-18(30-2)17(7-12)25-19(28)11-32-22-26-16-5-6-31-20(16)21(29)27(22)15-9-13(23)8-14(24)10-15/h3-10H,11H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYFVXMMSTVPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets by forming covalent bonds, leading to changes in the target’s function.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors affect the compound’s action are currently unknown.
Biochemische Analyse
Biochemical Properties
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound binds to specific receptors on the cell surface, modulating their activity and leading to downstream effects on cellular functions.
Cellular Effects
The effects of 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. It also affects metabolic pathways by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby impacting cellular energy production.
Molecular Mechanism
At the molecular level, 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular functions, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, affecting the production of key metabolites and energy molecules.
Transport and Distribution
The transport and distribution of 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and the extent of its biological effects.
Subcellular Localization
The subcellular localization of 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its activity, depending on the cellular context and the specific functions of the targeted compartments.
Biologische Aktivität
The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thieno[3,2-d]pyrimidine core with a sulfanyl group and an acetamide moiety. The presence of difluorophenyl and methoxy-methyl substituents enhances its lipophilicity and may influence its biological interactions.
IUPAC Name
- IUPAC Name: 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Molecular Formula
- Molecular Formula: C₁₈H₁₈F₂N₂O₂S
Molecular Weight
- Molecular Weight: 364.41 g/mol
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, thienopyrimidine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thienopyrimidine A | HeLa | 12.5 | Apoptosis induction |
| Thienopyrimidine B | MCF-7 | 10.0 | Cell cycle arrest |
| 2-{[3-(3,5-difluorophenyl)-4-oxo... | A549 | TBD | TBD |
Anti-inflammatory Effects
Compounds related to thieno[3,2-d]pyrimidines have also displayed anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB.
Case Study: Inhibition of Inflammatory Cytokines
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of thieno[3,2-d]pyrimidine derivatives significantly reduced levels of TNF-alpha and IL-6.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Pathways: The sulfanyl group may interact with key enzymes involved in cellular signaling pathways.
- Receptor Modulation: The presence of the difluorophenyl group could facilitate binding to specific receptors implicated in cancer progression.
- DNA Interaction: Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication processes.
Pharmacokinetics
Understanding the pharmacokinetics of 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is crucial for assessing its therapeutic potential.
Absorption and Distribution
Studies suggest that compounds with similar structures exhibit good oral bioavailability and can penetrate cellular membranes effectively due to their lipophilic nature.
Metabolism
Metabolic pathways for thienopyrimidine derivatives often involve phase I and II reactions leading to various metabolites that may retain or lose biological activity.
Excretion
Renal excretion is expected to be a primary route for elimination, although further studies are needed to confirm this for the specific compound .
Vergleich Mit ähnlichen Verbindungen
Analog 1: 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide ()
- Structural Differences : The acetamide group is substituted with a 2,5-dimethoxyphenyl instead of a 2-methoxy-5-methylphenyl.
- Functional Impact: Increased methoxy groups may enhance solubility but reduce membrane permeability due to higher polarity.
Analog 2: 2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 18, )
- Structural Differences: Replaces the thieno-pyrimidinone core with a pyrimidinone ring. Substitutes the 2-methoxy-5-methylphenyl group with a 6-(trifluoromethyl)benzo[d]thiazol-2-yl group.
- Functional Impact: The benzo[d]thiazole group introduces strong electron-withdrawing properties (via CF₃), which may enhance target affinity but reduce metabolic stability .
Analog 3: 2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide ()
- Structural Differences: Features a 5-methylfuran-2-yl substituent at position 5 of the thieno-pyrimidinone core. Includes a prop-2-enyl group at position 3 instead of 3,5-difluorophenyl.
Comparative Analysis Table
Research Findings and Implications
- Target Compound vs. Analog 1 : The 2-methoxy-5-methylphenyl group in the target compound likely improves metabolic stability compared to the 2,5-dimethoxyphenyl group in Analog 1, as methyl groups are less prone to oxidative demethylation than methoxy groups .
- Target Compound vs. Analog 2: The thieno-pyrimidinone core in the target compound may offer superior kinase selectivity over the pyrimidinone scaffold in Analog 2, as sulfur-containing heterocycles often exhibit stronger interactions with ATP-binding pockets .
- Target Compound vs. Analog 3 : The 3,5-difluorophenyl group in the target compound enhances electronic effects critical for hydrogen bonding with kinase residues, whereas the prop-2-enyl group in Analog 3 may prioritize hydrophobic interactions .
Q & A
Q. What are the critical synthetic steps and reagents for preparing this compound?
The synthesis involves multi-step organic reactions, including:
- Thienopyrimidine core formation : Cyclization of precursor heterocycles under controlled temperatures (e.g., 80–120°C) using catalysts like palladium or copper .
- Sulfanyl group introduction : Thiol-ether coupling via nucleophilic substitution, requiring anhydrous conditions and bases such as potassium carbonate .
- Acetamide linkage : Amidation using chloroacetyl chloride or carbodiimide coupling agents, optimized in polar aprotic solvents (e.g., DMF) . Key reagents include organic solvents (DMF, ethanol), oxidizing agents (H₂O₂), and acid scavengers (triethylamine) .
Q. Which spectroscopic and chromatographic methods validate the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments and substituent positions (e.g., difluorophenyl vs. methoxyphenyl groups) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass spectrometry : HRMS (High-Resolution MS) verifies molecular weight and fragmentation patterns .
Q. How do functional groups (e.g., sulfanyl, acetamide) influence stability and reactivity?
- The sulfanyl group enhances nucleophilic reactivity, enabling thioether bond formation but requiring protection from oxidation .
- The acetamide moiety improves solubility in polar solvents but may hydrolyze under acidic/basic conditions, necessitating pH-controlled storage .
- Fluorine atoms on the phenyl ring increase metabolic stability and binding affinity to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- DoE (Design of Experiments) : Systematically vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst loading (Pd/C: 1–5 mol%) to identify optimal parameters .
- In-line monitoring : Use flow chemistry with real-time HPLC to track intermediate formation and adjust residence times .
- Byproduct analysis : Characterize impurities (e.g., disulfide byproducts) via LC-MS and introduce scavengers (e.g., activated carbon) .
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?
- Solubility profiling : Compare logP values (experimental vs. computational) to identify bioavailability issues. Use co-solvents (e.g., PEG-400) for in vivo studies .
- Metabolite screening : LC-MS/MS to detect rapid hepatic metabolism of the acetamide group, prompting structural stabilization (e.g., methyl substitution) .
- Dose-response recalibration : Adjust dosing intervals based on pharmacokinetic half-life data from rodent models .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Analog screening : Compare bioactivity of derivatives with modified substituents (Table 1) :
| Compound Variation | Bioactivity Trend | Reference |
|---|---|---|
| 3,5-Difluorophenyl → Chlorophenyl | ↓ Anticancer potency | |
| Methoxy → Ethoxy substitution | ↑ Solubility, ↓ Toxicity | |
| Sulfanyl → Sulfonyl substitution | ↓ Enzyme inhibition efficiency |
- Computational docking : Use AutoDock Vina to predict binding modes to kinases (e.g., EGFR), prioritizing derivatives with stronger hydrogen-bond interactions .
Q. What computational methods predict off-target interactions?
- Molecular dynamics (MD) simulations : Simulate compound behavior in lipid bilayers to assess membrane permeability barriers .
- Pharmacophore mapping : Align with known toxicophores (e.g., PAINS filters) to eliminate reactive motifs (e.g., Michael acceptors) .
- QSAR modeling : Train models on datasets of thienopyrimidine analogs to correlate substituents with hepatotoxicity .
Methodological Considerations for Data Interpretation
Q. How to validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target enzymes (e.g., DHFR) in lysates treated with the compound .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify compound-induced protein-protein interaction disruptions in live cells .
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Rodent models : Use Sprague-Dawley rats for IV/PO administration, with serial blood sampling for LC-MS/MS-based PK analysis .
- Tissue distribution studies : Radiolabel the compound (¹⁴C-acetamide) to track accumulation in organs (e.g., liver, brain) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
